

A Researcher's Guide to Desmethyl Lacosamide Certified Reference Materials

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Compound of Interest

Compound Name: Desmethyl Lacosamide

Cat. No.: B196003

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For researchers and professionals in drug development and therapeutic drug monitoring, the accuracy of analytical standards is paramount. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for **Desmethyl Lacosamide**, the primary metabolite of the anti-epileptic drug Lacosamide.

Desmethyl Lacosamide is an essential analyte in pharmacokinetic and drug metabolism studies, as well as in clinical monitoring of patients undergoing Lacosamide therapy. The quality of the reference material directly impacts the reliability and validity of experimental results. This guide aims to assist researchers in selecting the most suitable CRM for their specific applications by comparing key quality attributes and providing a representative analytical method.

Comparison of Desmethyl Lacosamide Certified Reference Materials

Sourcing high-quality, certified reference materials for **Desmethyl Lacosamide** is critical for accurate quantification. While detailed Certificates of Analysis (CoAs) are typically provided upon purchase, the following table summarizes publicly available information from prominent suppliers to guide initial selection. The comparison focuses on purity, characterization methods, and the supplier's quality management certifications.

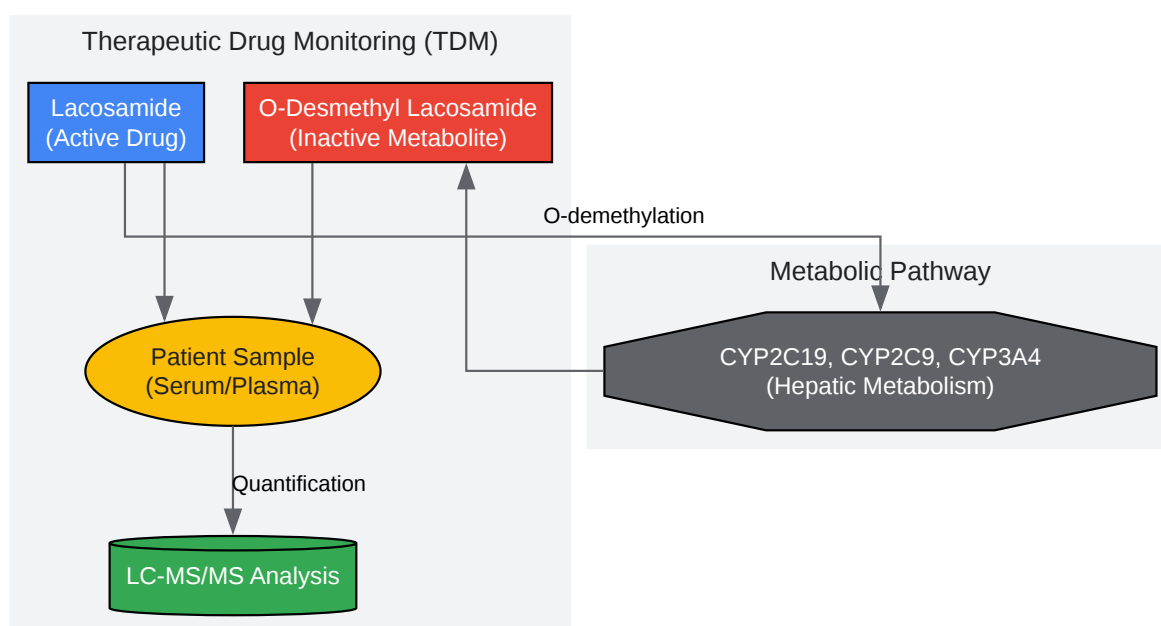
Parameter	LGC/TRC	Veeprho Pharmaceuticals	MedChemExpress (MCE)
Product Name	Desmethyl Lacosamide	Desmethyl Lacosamide	Desmethyl Lacosamide
Catalog Number	TRC-D291835-10MG	VL1250004	HY-W353006
Stated Purity	>95% (HPLC)[1]	Information typically provided on CoA[2][3]	Information typically provided on CoA[4][5]
Format	Neat	Neat	Solid
Identity Confirmation	Methods typically include ¹ H NMR, MS. Detailed data on CoA. [6]	¹ H-NMR, Mass Spectroscopy.[2][3]	¹ H NMR, LCMS.[5]
Quantitative Analysis	HPLC is mentioned.[1] qNMR or mass balance may be available upon request.[6]	HPLC or GC for purity assessment.[2]	HPLC for purity assessment.[4][5]
Supplier Accreditations	LGC is accredited to ISO 17034 and ISO/IEC 17025.[7]	ISO 9001:2015, ISO 14001:2015, ISO 45001:2018, ISO/IEC 27001:2022.[8]	States qualification following ISO17025 guidelines.[6]
Certificate of Analysis	A comprehensive CoA is provided with the product.[6]	A comprehensive CoA is provided with each product.[2][3]	A batch-specific CoA is available.[4][5][9]

Note: The information in this table is based on data available on the suppliers' websites. For lot-specific data and full certification details, it is essential to obtain the Certificate of Analysis for the particular product.

Metabolic Pathway and Therapeutic Relevance

Lacosamide is metabolized in the liver to its major, pharmacologically inactive metabolite, **O-Desmethyl Lacosamide**. This biotransformation is primarily mediated by cytochrome P450 enzymes, with CYP2C19, CYP2C9, and CYP3A4 playing significant roles.[10][11][12]

Monitoring the levels of both the parent drug and **Desmethyl Lacosamide** can be important for assessing patient metabolism, especially in individuals with genetic variations in CYP2C19 (e.g., poor metabolizers) or when co-administered with drugs that induce or inhibit these enzymes.[10][13]



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Lacosamide Metabolism and TDM Workflow.

Experimental Protocol: Quantification of Desmethyl Lacosamide in Human Serum by LC-MS/MS

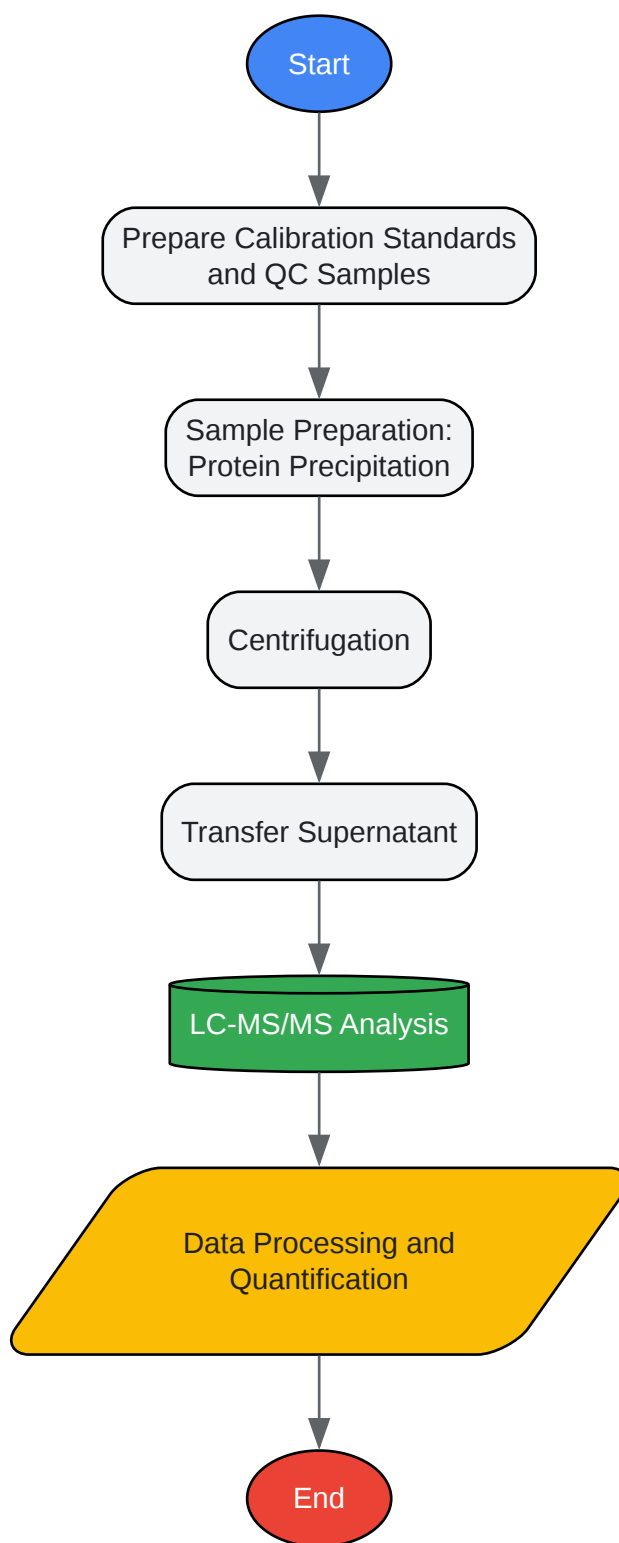
This section provides a representative experimental protocol for the quantitative analysis of **Desmethyl Lacosamide** in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on protocols described in the scientific literature.[14][15][16]

1. Objective: To accurately quantify the concentration of **Desmethyl Lacosamide** in human serum samples for pharmacokinetic studies or therapeutic drug monitoring.

2. Materials and Reagents:

- **Desmethyl Lacosamide** Certified Reference Material
- Isotopically labeled internal standard (e.g., **Desmethyl Lacosamide-d3**)
- LC-MS/MS grade methanol and acetonitrile
- LC-MS/MS grade formic acid
- Human serum (blank)
- Calibrators and Quality Control (QC) samples

3. Experimental Workflow Diagram:



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LC-MS/MS Quantification Workflow.

4. Procedure:

- Preparation of Stock Solutions, Calibration Standards, and QC Samples:
 - Prepare a stock solution of **Desmethyl Lacosamide** CRM in methanol (e.g., 1 mg/mL).
 - Prepare a stock solution of the internal standard (IS) in methanol.
 - Perform serial dilutions of the **Desmethyl Lacosamide** stock solution with blank human serum to prepare a series of calibration standards at different concentrations (e.g., covering the expected clinical range).
 - Prepare at least three levels of QC samples (low, medium, and high) in blank human serum.
- Sample Preparation (Protein Precipitation):
 - To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of methanol containing the internal standard.
 - Vortex mix for 30 seconds to precipitate proteins.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer the supernatant to an autosampler vial for analysis.
- LC-MS/MS Conditions (Example):
 - LC System: A suitable UHPLC system.
 - Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient to separate the analyte from matrix components.
 - Flow Rate: 0.4 mL/min.

- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for **Desmethyl Lacosamide** and the internal standard should be optimized.

5. Data Analysis:

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
- The concentration of **Desmethyl Lacosamide** in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
- The accuracy of the method is assessed by comparing the measured concentrations of the QC samples against their nominal values.

This guide provides a foundational comparison of **Desmethyl Lacosamide** CRMs and a practical analytical protocol. Researchers should always refer to the supplier's specific documentation and perform in-house validation to ensure the suitability of the reference material and method for their intended application.

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